
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in recent years due to its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases.
Mécanisme D'action
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide inhibits the activity of BTK by binding to the ATP-binding site of the protein. This binding prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B cell activation and proliferation. 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to induce apoptosis (programmed cell death) in B cell malignancies.
Biochemical and Physiological Effects:
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have a potent inhibitory effect on BTK activity, leading to the suppression of B cell activation and proliferation. This inhibition has been shown to induce apoptosis in B cell malignancies. 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to have anti-inflammatory effects, which is beneficial in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide is its potency and selectivity towards BTK. This makes it a promising therapeutic agent for the treatment of B cell malignancies and autoimmune diseases. However, 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
Orientations Futures
There are several future directions for the research and development of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide. One direction is to improve its pharmacokinetic properties, such as solubility and half-life, to enhance its efficacy in vivo. Another direction is to explore its potential as a therapeutic agent in other B cell malignancies and autoimmune diseases. Additionally, the combination of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide with other therapeutic agents could be explored to enhance its efficacy and reduce the risk of resistance development.
Méthodes De Synthèse
The synthesis of 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide involves a series of chemical reactions that start with the reaction of 3-aminobenzoic acid with o-tolyl isocyanate to form 3-(o-tolyl)ureido)benzoic acid. This intermediate is then coupled with 4-bromoaniline to form 2-(4-(3-(o-tolyl)ureido)phenyl)benzoic acid. The final step involves the reaction of this intermediate with 2,2,2-trifluoroethylamine and acetic anhydride to form 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide.
Applications De Recherche Scientifique
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has been extensively studied in preclinical and clinical trials for its potential as a therapeutic agent in the treatment of various cancers and autoimmune diseases. It has been shown to inhibit the activity of BTK (Bruton's tyrosine kinase), a protein that plays a critical role in the survival and proliferation of B cells. This inhibition leads to the suppression of B cell activation and proliferation, which is beneficial in the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). 2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide has also shown potential in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Propriétés
IUPAC Name |
2-[4-[(2-methylphenyl)carbamoylamino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O2/c1-12-4-2-3-5-15(12)24-17(26)23-14-8-6-13(7-9-14)10-16(25)22-11-18(19,20)21/h2-9H,10-11H2,1H3,(H,22,25)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQMQUUPVUOASD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-(o-tolyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

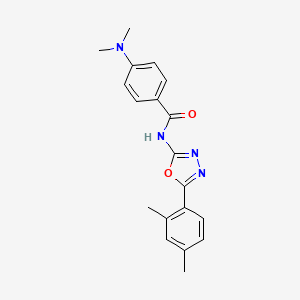
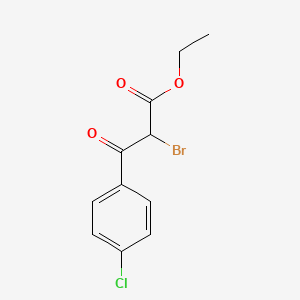
![methyl (2Z)-3-[(4-methylphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2997794.png)
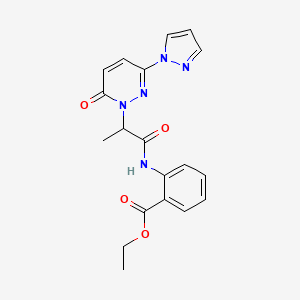
![2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B2997798.png)

![(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2997802.png)
![5-Fluoro-2-[(1-methylpyrrolidin-2-yl)methoxy]pyrimidine](/img/structure/B2997803.png)
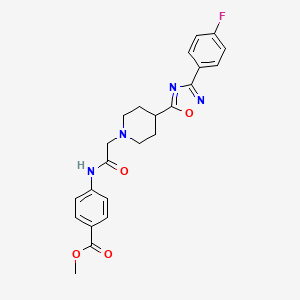


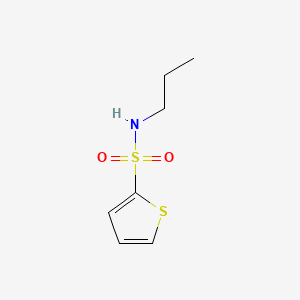
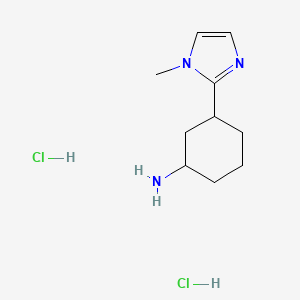
![N-[(3S,4R)-1-Benzyl-4-phenylpyrrolidin-3-yl]-2-chloropropanamide](/img/structure/B2997812.png)